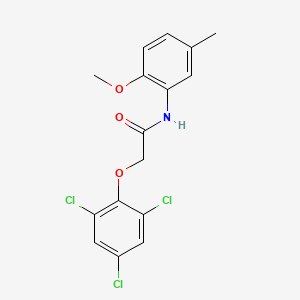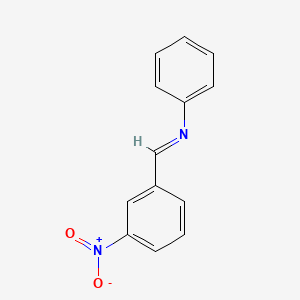
Benzhydryl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzhydryl benzoate is an organic compound belonging to the class of benzhydryl compounds. It is characterized by the presence of a benzhydryl group (diphenylmethyl group) attached to a benzoate ester. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzhydryl benzoate can be synthesized through the esterification of benzhydrol with benzoic acid. One common method involves the use of a solid acid catalyst, such as sulfonated nanohydroxyapatite functionalized with 2-aminoethyl dihydrogen phosphate (HAP@AEPH2-SO3H). The reaction typically takes place in dry dichloromethane at 41°C, where benzhydrol and benzoic acid are combined in the presence of the catalyst to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient and recyclable catalysts, such as HAP@AEPH2-SO3H, is preferred to ensure high yields and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions: Benzhydryl benzoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form benzhydryl cations and radicals.
Reduction: The compound can be reduced to form benzhydrol and benzoic acid under specific conditions.
Substitution: this compound can participate in substitution reactions, where the benzhydryl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: UV irradiation is commonly used to generate benzhydryl cations and radicals from this compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce this compound.
Substitution: Various nucleophiles can be used in substitution reactions to replace the benzhydryl group.
Major Products Formed:
Oxidation: Benzhydryl cations and radicals.
Reduction: Benzhydrol and benzoic acid.
Substitution: Products depend on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
Benzhydryl benzoate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of benzhydryl benzoate involves its interaction with molecular targets and pathways. For instance, benzhydryl cations generated from this compound can participate in electron transfer reactions, leading to the formation of ion pairs and radicals
Comparación Con Compuestos Similares
Benzhydryl benzoate can be compared with other benzhydryl compounds, such as:
Diphenylmethane: The parent structure of benzhydryl compounds, consisting of two benzene rings connected by a single methane.
Benzhydryl amines: Compounds where the central carbon atom is directly attached to the nitrogen atom of one ring.
Benzhydryl ethers: Compounds where the benzhydryl group is attached to an oxygen atom.
Uniqueness: this compound is unique due to its ester linkage, which imparts distinct chemical properties and reactivity compared to other benzhydryl compounds. Its ability to undergo various chemical reactions and its applications in diverse fields highlight its significance in scientific research and industry.
Propiedades
Número CAS |
7515-28-8 |
|---|---|
Fórmula molecular |
C20H16O2 |
Peso molecular |
288.3 g/mol |
Nombre IUPAC |
benzhydryl benzoate |
InChI |
InChI=1S/C20H16O2/c21-20(18-14-8-3-9-15-18)22-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H |
Clave InChI |
ZNRTVHASLDGVBC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-fluorophenyl)-3-{5-[2-(trifluoromethyl)phenyl]-2-furyl}propanamide](/img/structure/B11950642.png)

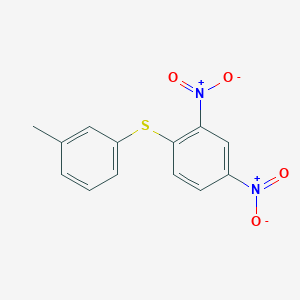

![2-[(1-Tert-butyl-3-methylbutoxy)carbonyl]benzoic acid](/img/structure/B11950668.png)
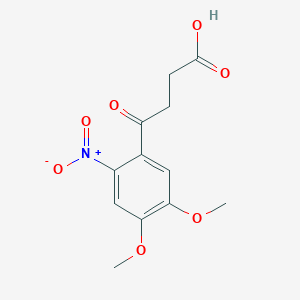

![N'-[(E)-(2-methoxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11950678.png)

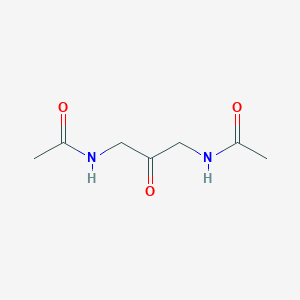
![2,4-dichloro-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline](/img/structure/B11950711.png)
